![molecular formula C19H20F2N6O2S B2581571 N-(1-(3-环丁基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁烷-3-基)-3,5-二氟-N-甲基苯磺酰胺 CAS No. 2309586-78-3](/img/structure/B2581571.png)

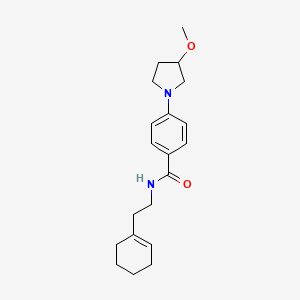

N-(1-(3-环丁基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁烷-3-基)-3,5-二氟-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

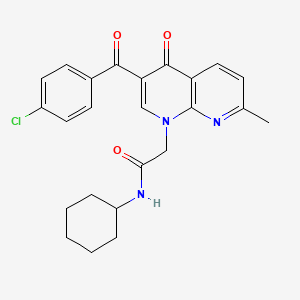

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is a derivative of 1,2,4-triazolo[4,3-b]pyridazine . The molecular formula is C17H25N7O3S, with an average mass of 407.491 Da and a monoisotopic mass of 407.173950 Da .

Synthesis Analysis

The synthesis of similar compounds involves a two-step route starting with readily available precursors and corresponding aldehydes . The reaction of these precursors with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, affords the desired product .Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutyl group attached to a 1,2,4-triazolo[4,3-b]pyridazine ring, which is further connected to an azetidine ring .Chemical Reactions Analysis

The synthesized compounds exhibit weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%. They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Physical And Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of similar compounds have been studied . More specific physical and chemical properties for this compound are not available in the retrieved data.科学研究应用

Antibacterial Activity

This compound has been studied for its potential use as an antibacterial agent . Nitrogen-containing heterocycles, such as those found in this compound, are known to be the backbone of many physiologically active compounds and drugs . The antibacterial activities of similar triazolo[4,3-a]pyrazine derivatives have been tested, showing moderate to good activities against both Gram-positive and Gram-negative bacteria .

Antimicrobial Drug Development

The urgency to develop new antimicrobial agents due to increasing microbial resistance has led to the synthesis of novel triazolo[4,3-a]pyrazine derivatives. These compounds, including the one , could be crucial in creating new drugs with excellent antibacterial activity, addressing the gradual decrease of sensitivity to current antimicrobial agents .

Pharmaceutical Research

In the pharmaceutical field, nitrogen-containing heterocyclic compounds are widely used in natural products, synthetic drugs, and functional materials. This compound’s structure suggests it could be involved in the development of drugs for various conditions, including psychosis, hypertension, anxiety, and tuberculosis .

Cancer Research

Compounds with a triazolo[4,3-b]pyridazine core have been explored for their role in cancer treatment . They may serve as inhibitors for specific kinases involved in cancer cell proliferation and could be part of a combination therapy for cancer immunotherapy or antifibrotic treatments .

Chemical Synthesis and Characterization

The compound’s complex structure makes it a candidate for chemical synthesis studies. It can be used to explore different synthetic pathways and characterize new compounds using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis .

Study of Structure-Activity Relationship (SAR)

The compound can be used in SAR studies to understand how its structural components influence its biological activity. This is particularly important in drug design, where modifications to the molecular structure can enhance efficacy or reduce toxicity .

未来方向

属性

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O2S/c1-25(30(28,29)16-8-13(20)7-14(21)9-16)15-10-26(11-15)18-6-5-17-22-23-19(27(17)24-18)12-3-2-4-12/h5-9,12,15H,2-4,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUENMDMYJCRVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=CC(=CC(=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2581488.png)

![(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581492.png)

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581496.png)

![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2581500.png)

![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![(E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2581505.png)